![molecular formula C25H22Cl2N2OS B2698537 2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-73-8](/img/structure/B2698537.png)
2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule that contains an indole ring, a benzamide group, and a sulfanyl group. Indoles are a class of compounds that are part of many biologically active molecules, including neurotransmitters like serotonin. Benzamides are a type of amide, which are common in a variety of drugs due to their bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity. The benzamide group would have a polar amide bond, which could participate in hydrogen bonding and other polar interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its solubility in water, while the aromatic rings could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known as Oprea1_167339.
Pharmaceutical Research
2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide: has shown potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential for treating conditions such as cancer, inflammation, and neurological disorders .
Cancer Therapy
This compound has been studied for its anti-cancer properties. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for targeted cancer therapies. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Neuroprotective Agents
Research has indicated that 2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide may have neuroprotective effects. It has been investigated for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound has demonstrated anti-inflammatory properties in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide: has been explored for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains .
Chemical Biology Research
In chemical biology, this compound is used as a tool to study various biological processes. Its ability to modulate specific proteins and pathways allows researchers to investigate the underlying mechanisms of diseases and identify new therapeutic targets .
Agricultural Applications
There is ongoing research into the use of this compound in agriculture. Its antimicrobial and anti-inflammatory properties could be beneficial in developing new pesticides or treatments for plant diseases, helping to improve crop yields and reduce losses due to infections .
Material Science
In material science, 2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is being studied for its potential use in creating new materials with unique properties. Its chemical structure allows for the development of polymers and other materials that could have applications in various industries, including electronics and biotechnology .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2OS/c1-17-6-2-3-7-18(17)16-31-24-15-29(23-9-5-4-8-21(23)24)13-12-28-25(30)20-11-10-19(26)14-22(20)27/h2-11,14-15H,12-13,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGLNKVIQEFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2698454.png)
![N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2698455.png)
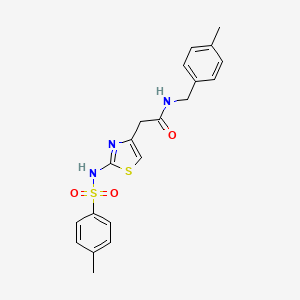

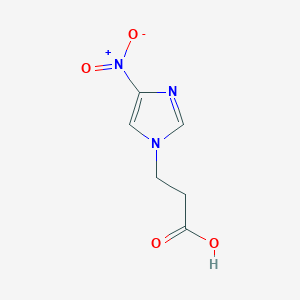
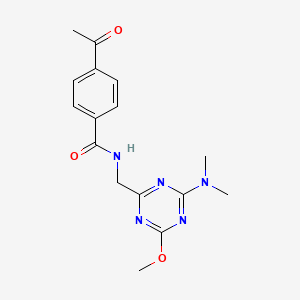
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
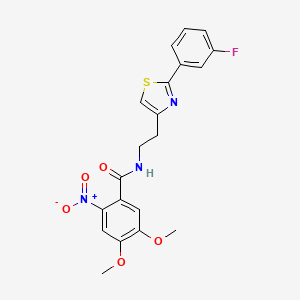
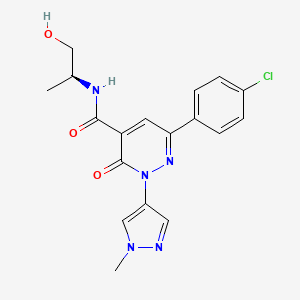

![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
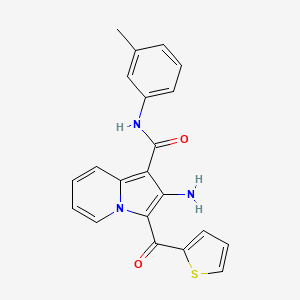

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)